molecular formula C17H20N2O B5801470 1-acetyl-4-(1-naphthylmethyl)piperazine

1-acetyl-4-(1-naphthylmethyl)piperazine

Cat. No. B5801470
M. Wt: 268.35 g/mol
InChI Key: OCMXSYZDVBVSSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4-(1-naphthylmethyl)piperazine (ANMP) is a synthetic compound that belongs to the family of piperazine derivatives. It has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. ANMP has shown promising results in preclinical studies as a potential drug candidate for the treatment of several neurological disorders, including anxiety, depression, and schizophrenia.

Mechanism of Action

The exact mechanism of action of 1-acetyl-4-(1-naphthylmethyl)piperazine is not fully understood, but it is believed to act as a modulator of the serotonergic and dopaminergic systems in the brain. 1-acetyl-4-(1-naphthylmethyl)piperazine has been shown to increase the levels of serotonin and dopamine in certain brain regions, which may contribute to its anxiolytic, antidepressant, and antipsychotic effects.
Biochemical and Physiological Effects:
1-acetyl-4-(1-naphthylmethyl)piperazine has been shown to have several biochemical and physiological effects in animal models. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons in the brain. 1-acetyl-4-(1-naphthylmethyl)piperazine has also been found to increase the levels of antioxidant enzymes, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

1-acetyl-4-(1-naphthylmethyl)piperazine has several advantages for lab experiments, including its high potency and selectivity for certain receptors in the brain. However, 1-acetyl-4-(1-naphthylmethyl)piperazine also has some limitations, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on 1-acetyl-4-(1-naphthylmethyl)piperazine. One potential area of research is the development of more potent and selective analogs of 1-acetyl-4-(1-naphthylmethyl)piperazine. Another area of research is the investigation of the long-term effects of 1-acetyl-4-(1-naphthylmethyl)piperazine on brain function and behavior. Furthermore, the potential therapeutic applications of 1-acetyl-4-(1-naphthylmethyl)piperazine for the treatment of various neurological disorders warrant further investigation.

Synthesis Methods

1-acetyl-4-(1-naphthylmethyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-naphthylmethylamine with acetic anhydride and piperazine in the presence of a catalyst. Another method involves the condensation of 1-naphthylmethylamine with acetyl chloride and piperazine in the presence of a base.

Scientific Research Applications

1-acetyl-4-(1-naphthylmethyl)piperazine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Several studies have shown that 1-acetyl-4-(1-naphthylmethyl)piperazine has anxiolytic and antidepressant-like effects in animal models. 1-acetyl-4-(1-naphthylmethyl)piperazine has also been shown to have antipsychotic effects in animal models of schizophrenia. Furthermore, 1-acetyl-4-(1-naphthylmethyl)piperazine has been found to have neuroprotective effects in animal models of stroke and traumatic brain injury.

properties

IUPAC Name

1-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-14(20)19-11-9-18(10-12-19)13-16-7-4-6-15-5-2-3-8-17(15)16/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCMXSYZDVBVSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]ethanone

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